Tert-butyl (4-methylpiperidin-4-YL)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-methylpiperidin-4-yl)carbamate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert conditions, usually at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives .
Scientific Research Applications
Tert-butyl (4-methylpiperidin-4-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as acetylcholinesterase, thereby preventing the breakdown of neurotransmitters . This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: This compound also acts as an acetylcholinesterase inhibitor.
Tert-butyl (4-aminocyclohexyl)carbamate: Used in similar synthetic applications.
Uniqueness
Tert-butyl (4-methylpiperidin-4-yl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and its effectiveness as an intermediate in the synthesis of various biologically active compounds .
Biological Activity
Tert-butyl (4-methylpiperidin-4-yl)carbamate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is classified as a carbamate derivative. Its molecular formula is , and it features a tert-butyl group attached to a piperidine ring substituted with a methyl group. The compound's unique structure suggests potential interactions with various biological targets, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Notably, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these pathogens range from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .
Mechanism of Action:
The compound disrupts bacterial cell membranes, leading to depolarization and cell death. This mechanism highlights its potential as a lead compound for developing new antibiotics targeting resistant strains .
Anticancer Activity
This compound has also been investigated for its role as an inhibitor of the SHP2 protein tyrosine phosphatase, which is implicated in various cancers. Inhibiting SHP2 can suppress the MAPK signaling pathway, crucial for cancer cell proliferation . The compound has demonstrated selective inhibition of SHP2, suggesting its potential use in treating hyperproliferative diseases such as cancer.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various carbamate derivatives, including this compound. Results confirmed its strong bactericidal properties against both susceptible and resistant strains of Gram-positive bacteria .
- Cancer Model Studies : In vivo studies using mouse models demonstrated that treatment with this compound resulted in reduced tumor growth and lower levels of specific cancer biomarkers compared to control groups .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|---|
This compound | High | Moderate | Effective against MRSA and VREfm | |
Tert-butyl piperidin-4-ylcarbamate | Moderate | Low | Lacks methyl substitution | |
Tert-butyl 4-(methylamino)piperidine-1-carboxylate | Low | Moderate | Features an amino group |
Properties
IUPAC Name |
tert-butyl N-(4-methylpiperidin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUNGZMGWJXPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599239 | |
Record name | tert-Butyl (4-methylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-08-7 | |
Record name | 1,1-Dimethylethyl N-(4-methyl-4-piperidinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163271-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-methylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-4-methylpiperidine, 4-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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